Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol
CAS No.: 273207-58-2
Cat. No.: VC2662033
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 273207-58-2 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl (1S,5R)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+ |
| Standard InChI Key | WPHYDBXMMSEFTR-FGWVZKOKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)CO |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1CC(C2)CO |
Introduction
Chemical Structure and Properties
Molecular Features and Identification
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is a bicyclic compound featuring a nitrogen atom within the 8-azabicyclo[3.2.1]octane scaffold, which forms the core structure of tropane alkaloids . The compound has a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . Its unique structure is characterized by the hydroxymethyl group at the 3-position in the exo configuration, and the nitrogen at position 8 protected by a tert-butyloxycarbonyl (Boc) group . This structural arrangement is crucial for its chemical reactivity and applications in various chemical transformations.
The compound is identified by several registry numbers and systematic names in chemical databases. The primary CAS registry number is 273207-58-2, with alternative identifiers including 273376-39-9 . The IUPAC name for this compound is tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, although it is commonly referred to in shortened forms in scientific literature and commercial listings .
Physical and Chemical Properties
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically appears as an off-white solid and is stable under standard laboratory storage conditions at room temperature . The physical properties of this compound are influenced by its bicyclic structure and functional groups, which determine its solubility, melting point, and other characteristics. The compound's structural features contribute to its chemical behavior, including its reactivity in various transformations.
The InChI key for the compound is WPHYDBXMMSEFTR-RTCCRHLQSA-N, providing a standardized digital representation of its chemical structure that enables computational analysis and database searches . The three-dimensional configuration of the molecule plays a significant role in its interactions with biological systems and its utility in medicinal chemistry applications.
| Property | Description |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| CAS Number | 273207-58-2 |
| Physical Appearance | Off-white solid |
| Storage Conditions | Room temperature |
| Purity (Commercial) | ≥97% |
| Stereochemistry | Exo configuration at position 3 |
| IUPAC Name | tert-butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
| InChI Key | WPHYDBXMMSEFTR-RTCCRHLQSA-N |
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which presents significant challenges in establishing the correct stereochemistry at various centers of the molecule . This complex bicyclic structure requires careful consideration of reaction conditions and starting materials to achieve the desired stereocontrol. One common approach is the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information .
Research in this area has focused on developing efficient methods for constructing this scaffold with high stereoselectivity. According to a review in the Royal Society of Chemistry publications, most approaches rely on the enantioselective construction of an acyclic precursor, followed by cyclization to form the bicyclic structure . Alternative methodologies involve direct stereochemical control during the formation of the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization of achiral tropinone derivatives . These synthetic strategies reflect the importance of stereochemical control in preparing compounds with the correct three-dimensional arrangement of atoms.
Key Starting Materials and Intermediates
The synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically utilizes several key starting materials and proceeds through important intermediates. According to chemical database entries, raw materials for this synthesis include 8-azabicyclo[3.2.1]octane-3-methanol, 8-(phenylmethyl)-, (3-endo)-, (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanol, N-Boc-nortropinone, and di-tert-butyl dicarbonate . The synthetic pathway often involves protection of the nitrogen atom with a Boc group, functionalization at the 3-position, and manipulation of stereochemistry to achieve the desired exo configuration.
The preparation typically involves steps to establish the bicyclic framework and introduce the hydroxymethyl group at the 3-position with the correct stereochemistry. For research requiring larger quantities, multiple synthetic routes have been developed to optimize yield and stereoselectivity. Commercial sources typically offer the compound with a purity of at least 97%, suggesting well-established purification methods following synthesis .
Table 2 summarizes key intermediates and reagents used in the synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol:
| Starting Materials/Intermediates | Role in Synthesis |
|---|---|
| (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylmethanol | Precursor requiring N-protection |
| N-Boc-Nortropinone | Key intermediate for functionalization at position 3 |
| Di-tert-butyl dicarbonate | Reagent for N-Boc protection |
| exo-8-Boc-8-azabicyclo[3.2.1]octane-3-Methanol | Target compound |
| 8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride | Alternative form with free amine as hydrochloride salt |
Chemical Reactions and Transformations
Oxidation and Reduction Pathways
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol undergoes various oxidation reactions at the hydroxymethyl group, transforming it into aldehydes or carboxylic acids depending on the oxidizing agents employed. Common oxidizing agents include potassium permanganate and chromium trioxide, which can selectively target the primary alcohol while leaving other functional groups intact. These oxidation reactions are valuable for introducing different functionalities at the 3-position, enabling the creation of derivative compounds with diverse properties.
Reduction reactions of functionalized derivatives of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol typically involve reagents such as lithium aluminum hydride or sodium borohydride. These reactions allow for the manipulation of functional groups at the 3-position, enabling the synthesis of various analogs with modified properties. The bicyclic structure influences the stereoselectivity of these reductions, often leading to preferential formation of specific isomers based on the approach of the reducing agent from the less hindered face of the molecule.
Substitution and Functional Group Transformations
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | Aldehydes, carboxylic acids | Synthesis of complex molecules |
| Reduction | LiAlH4, NaBH4 | Reduced derivatives | Preparation of analogs |
| Substitution | Alkyl halides, sulfonates | Ethers, amines, thioethers | Introduction of diverse functional groups |
| Boc Deprotection | TFA, HCl | Free amine (as salt) | Access to the 8-position for further modifications |
Applications in Scientific Research
Role in Medicinal Chemistry and Drug Discovery
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol plays a significant role in medicinal chemistry and drug discovery due to its structural similarity to tropane alkaloids, which include pharmacologically important compounds like cocaine, atropine, and scopolamine . The bicyclic structure provides a rigid scaffold that is valuable for creating molecules with specific three-dimensional arrangements, which is crucial for targeted interactions with biological receptors and enzymes. The compound's well-defined stereochemistry allows medicinal chemists to explore structure-activity relationships with precision, helping to identify the optimal spatial arrangement of functional groups for desired biological activities.
Research has highlighted the potential of compounds derived from this scaffold in treating various neurological and psychiatric conditions. For instance, in vitro studies have demonstrated that compounds within this class exhibit monoamine reuptake inhibition, suggesting potential applications for mood disorders such as depression and anxiety. Additionally, some derivatives have shown promise as mu-opioid receptor antagonists, which could be beneficial in treating opioid-induced side effects without compromising analgesic efficacy.
Synthetic Building Block Applications
As a synthetic building block, Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol offers several advantages for constructing complex molecules. The compound has been categorized as a protein degrader building block, indicating its potential use in targeted protein degradation strategies—an emerging approach in drug discovery that aims to direct cellular machinery to eliminate disease-causing proteins . This application leverages the compound's unique structural features to create molecules that can selectively bind to specific proteins and facilitate their degradation.
The 8-azabicyclo[3.2.1]octane scaffold serves as a key intermediate in the synthesis of tropane alkaloids and related compounds with diverse pharmacological profiles . Chemists have utilized this scaffold to develop libraries of analogs with variations at different positions, enabling systematic exploration of structure-activity relationships. The hydroxymethyl group at the 3-position provides a convenient handle for introducing diverse functionalities, while the Boc-protected nitrogen can be selectively deprotected and further functionalized to access a wide range of derivatives.
Biological Activity Studies
Research into the biological activities of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol and its derivatives has revealed several potential therapeutic applications. Studies have shown that compounds with this scaffold can interact with various molecular targets in the central nervous system, including neurotransmitter transporters and receptors . The exo configuration of the hydroxymethyl group at the 3-position has been found to influence binding to these targets, often resulting in different activity profiles compared to the corresponding endo isomers.
Comparative studies between 8-azabicyclo[3.2.1]octane and 2-azabicyclo[3.2.1]octane derivatives have highlighted the importance of nitrogen position in determining biological activity . The 2-azabicyclo[3.2.1]octane scaffold, structurally related but with the nitrogen atom at position 2, has shown significant potential in drug discovery with applications including cytotoxic activity against various tumor cell lines such as glioblastoma, medulloblastoma, and hepatocellular carcinoma . These findings illustrate how subtle structural variations in these bicyclic scaffolds can lead to diverse biological activities.
Table 4 summarizes key applications of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in scientific research:
| Application Area | Specific Uses | Relevance |
|---|---|---|
| Medicinal Chemistry | Development of CNS-active compounds | Structural similarity to tropane alkaloids |
| Drug Discovery | Monoamine reuptake inhibitors, opioid receptor modulators | Potential treatments for neurological disorders |
| Protein Degradation | Building blocks for targeted protein degraders | Emerging therapeutic approach |
| Synthetic Chemistry | Intermediate in total synthesis | Construction of complex alkaloids |
| Structure-Activity Studies | Template for analog development | Understanding molecular requirements for activity |
Comparison with Related Compounds
Structural Analogs and Isomers
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol has several important structural analogs and isomers that differ in the configuration of substituents or the position of functional groups. A key structural isomer is endo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol (CAS: 273376-39-9), which features the hydroxymethyl group in the endo configuration rather than the exo position . This stereochemical difference significantly affects the compound's reactivity and biological properties due to the different spatial orientation of the hydroxymethyl group.
Another related compound is exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane (CAS: 455267-38-6), which contains a Boc-protected aminomethyl group at the 3-position instead of a hydroxymethyl group . This structural variation changes the hydrogen bonding capabilities and introduces an additional nitrogen atom that can participate in various interactions. The different functional group at the 3-position leads to altered chemical reactivity and potentially different biological activity profiles.
Additionally, 8-azabicyclo[3.2.1]octane-3-methanol hydrochloride (CAS: 1389264-20-3) represents the deprotected form of the compound, with the nitrogen at position 8 as a free amine in the form of a hydrochloride salt . The absence of the Boc protecting group makes the nitrogen more reactive as a nucleophile and changes the solubility properties of the compound, making it more suitable for certain applications, particularly in aqueous systems.
Differential Reactivity Patterns
The presence of the Boc protecting group on the nitrogen atom at position 8 significantly alters the reactivity compared to compounds with free amines or differently protected nitrogens. The Boc group reduces the nucleophilicity of the nitrogen atom and provides steric hindrance, directing reactions toward other functional groups in the molecule. In contrast, the hydrochloride salt form with a free amine exhibits enhanced nucleophilicity at the nitrogen position, enabling different transformation pathways.
When comparing the reactivity of 8-azabicyclo[3.2.1]octane derivatives with 2-azabicyclo[3.2.1]octane analogs, significant differences are observed due to the altered electronic environment around the nitrogen atom and the different geometric constraints imposed by the bicyclic system . These differences manifest in various chemical transformations, including oxidation reactions, nucleophilic substitutions, and cycloadditions, leading to diverse synthetic applications for each scaffold.
Table 5 compares Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol with its key structural analogs:
| Compound | Key Structural Feature | Differential Properties | Applications |
|---|---|---|---|
| Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol | Exo hydroxymethyl, Boc-protected N at position 8 | Accessible hydroxymethyl group, controlled N reactivity | Medicinal chemistry, synthetic building block |
| Endo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol | Endo hydroxymethyl, Boc-protected N at position 8 | Less accessible hydroxymethyl, different spatial orientation | Alternative scaffold with distinct binding properties |
| Exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane | Boc-aminomethyl at position 3, free N at position 8 | Different H-bonding profile, additional N functionality | Extended SAR studies, alternative binding interactions |
| 8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride | Free amine as HCl salt, hydroxymethyl at position 3 | Enhanced water solubility, nucleophilic nitrogen | Aqueous-based reactions, different pharmacokinetics |
| 8-Azabicyclo[3.2.1]octane,3-methoxy-8-methyl, exo- | Methoxy at position 3, N-methyl at position 8 | Different H-bonding capabilities, permanent N protection | Alternative pharmacological profile, metabolic stability |
Current Research and Future Directions
Recent Advances in Synthesis Methodology
Recent research has made significant advances in the synthesis of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol and related compounds, focusing on improving stereoselectivity, yield, and scalability. A notable development in this field is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which has been the subject of extensive investigation by multiple research groups worldwide . These advances have enabled more efficient preparation of the compound and its derivatives, expanding their accessibility for various research applications.
The development of these methodologies has important implications for medicinal chemistry and drug discovery, as they enable the preparation of diverse libraries of analogs with well-defined stereochemistry. This stereochemical precision is crucial for understanding structure-activity relationships and optimizing compounds for specific biological targets.
Emerging Applications in Drug Discovery
Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol is finding emerging applications in drug discovery, particularly in the development of compounds targeting the central nervous system. The compound's classification as a protein degrader building block highlights its potential in the growing field of targeted protein degradation, which represents a paradigm shift in drug discovery approaches . By incorporating this scaffold into molecular structures designed to recruit specific proteins to the cellular degradation machinery, researchers aim to develop new therapeutic strategies for diseases driven by protein dysfunction.
Recent studies have also explored the potential of compounds derived from this scaffold in treating various conditions, leveraging their structural similarity to biologically active alkaloids . The medicinal and biological effects of azabicyclo[3.2.1]octane derivatives appear to derive from their structural resemblance to bioactive compounds such as nicotine, cocaine, and morphine, while the bicyclic backbone provides additional rigidity to the molecular structure—a feature valued in medicinal chemistry for enhancing binding specificity and reducing conformational entropy penalties .
As research in this area continues to advance, the potential applications of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol in drug discovery are likely to expand, offering new opportunities for developing treatments for challenging medical conditions.
Future Research Opportunities
Future research involving Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol presents numerous opportunities for advancing our understanding of this compound and expanding its applications. Continued investigation into the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold will likely yield more efficient synthetic routes, making the compound and its derivatives more accessible for research and development . Additionally, exploration of novel functionalization methods at various positions of the scaffold could generate libraries of compounds with diverse properties for biological screening.
In the field of medicinal chemistry, further investigation of structure-activity relationships using this scaffold could uncover new lead compounds for drug development. By systematically varying substituents and studying their effects on biological activity, researchers can optimize compounds for specific therapeutic targets. The rigid bicyclic structure provides an excellent template for designing molecules with precise three-dimensional arrangements of functional groups, a valuable feature for achieving selectivity in biological interactions.
Computational approaches represent another promising direction for future research, using molecular modeling and simulation to predict the properties and activities of Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol derivatives. These methods can accelerate the discovery process by identifying promising candidates for synthesis and testing, reducing the need for exhaustive experimental screening.
Table 6 summarizes current research trends and future directions:
| Research Area | Current Status | Future Opportunities |
|---|---|---|
| Synthetic Methodology | Enantioselective approaches for scaffold construction | More efficient and scalable methods, green chemistry approaches |
| Medicinal Chemistry | Structure-activity relationship studies for CNS targets | Expanded target scope, improved selectivity profiles |
| Protein Degradation | Exploratory incorporation into degrader molecules | Optimized degraders for specific disease targets |
| Computational Design | Initial modeling of binding interactions | AI-driven design of novel derivatives with predicted activities |
| Biological Evaluation | In vitro assessment of select derivatives | Expanded in vivo studies, mechanistic investigations |
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